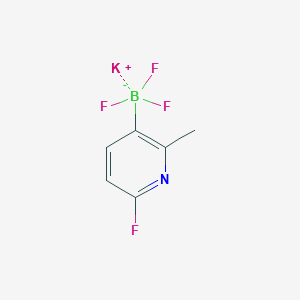

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is a chemical compound with the molecular formula C₆H₅BF₄KN. It is primarily used in research settings, particularly in the field of proteomics. This compound is known for its stability and utility in various chemical reactions, making it a valuable tool for scientists .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate can be synthesized through a series of chemical reactions involving the fluorination of pyridine derivatives. One common method involves the reaction of 2-methylpyridine with a fluorinating agent such as potassium bifluoride (KHF₂) to introduce the fluorine atoms. The resulting intermediate is then reacted with boron trifluoride to form the trifluoroborate salt .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The compound is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate (K₂CO₃) in solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate has a wide range of applications in scientific research:

Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug interactions.

Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium 6-fluoro-2-methylpyridine-3-trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .

Comparison with Similar Compounds

Similar Compounds

- Potassium 6-fluoro-2-methylpyridine-3-boronic acid

- Potassium 6-fluoro-2-methylpyridine-3-boronate ester

- Potassium 6-fluoro-2-methylpyridine-3-borane

Uniqueness

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is unique due to its stability and reactivity under a wide range of conditions. Unlike boronic acids, which can be difficult to purify, trifluoroborates are more stable and easier to handle. This makes them particularly valuable in complex synthetic applications .

Biological Activity

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate (abbreviated as K-6F-2M-Py-3-TFB) is a compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

K-6F-2M-Py-3-TFB is characterized by its unique trifluoroborate group, which enhances its reactivity and solubility in biological systems. The presence of fluorine atoms can significantly influence the compound's biological interactions due to their electronegative nature, affecting lipophilicity and binding properties.

Biological Activity Overview

The biological activity of K-6F-2M-Py-3-TFB has been investigated in various contexts, particularly in relation to its antimicrobial properties and potential applications in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that K-6F-2M-Py-3-TFB exhibits notable antimicrobial activity against a range of pathogenic bacteria. A high-throughput screening approach revealed that this compound inhibits bacterial growth through mechanisms involving disruption of cellular processes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of K-6F-2M-Py-3-TFB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Disruption of cell wall synthesis |

| Klebsiella pneumoniae | 16 µg/mL | Inhibition of protein synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Interference with metabolic pathways |

Case Studies

Multiple case studies have explored the application of K-6F-2M-Py-3-TFB in different biological contexts:

- Inhibition of Biofilm Formation : A study demonstrated that K-6F-2M-Py-3-TFB significantly reduces biofilm formation in Staphylococcus aureus, suggesting its potential use in preventing persistent infections caused by biofilm-forming bacteria.

- Synergistic Effects : Research has shown that combining K-6F-2M-Py-3-TFB with conventional antibiotics enhances their efficacy, particularly against multidrug-resistant strains. This synergistic effect could be attributed to the compound's ability to alter membrane permeability.

Mechanistic Insights

The mechanisms underlying the biological activity of K-6F-2M-Py-3-TFB are still being elucidated. Preliminary findings suggest that the trifluoroborate moiety may play a critical role in modulating enzyme activity involved in bacterial metabolism. Further studies using molecular docking simulations have indicated potential binding sites on key bacterial enzymes, leading to inhibition of their function.

Properties

CAS No. |

1150654-88-8 |

|---|---|

Molecular Formula |

C6H5BF4KN |

Molecular Weight |

217.02 g/mol |

IUPAC Name |

potassium;trifluoro-(6-fluoro-2-methylpyridin-3-yl)boranuide |

InChI |

InChI=1S/C6H5BF4N.K/c1-4-5(7(9,10)11)2-3-6(8)12-4;/h2-3H,1H3;/q-1;+1 |

InChI Key |

ATFFWWNCXVZYOA-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(N=C(C=C1)F)C)(F)(F)F.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.